molecular formula C17H16BrN3OS2 B2393875 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034235-25-9

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2393875
CAS No.: 2034235-25-9
M. Wt: 422.36
InChI Key: KMMGUVQNLJPYAP-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex chemical structure and potential applications in various fields of scientific research. The presence of functional groups such as thiophene, pyrazole, and bromine atoms makes it an intriguing subject for study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring by reacting hydrazines with α,β-unsaturated carbonyl compounds under mild conditions.

  • Functionalization: : The cyclopropyl group and thiophene moiety are introduced through nucleophilic substitution reactions and palladium-catalyzed coupling reactions, respectively.

  • Bromination: : Bromination of the thiophene ring is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Amidation: : The final step involves the formation of the carboxamide group through the reaction of thiophene-2-carboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods: While the above synthetic routes are suitable for laboratory-scale synthesis, scaling up to industrial production may involve continuous flow reactors for improved efficiency and safety. Solvent selection, reaction temperature, and catalyst loading are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the amide or pyrazole ring can be achieved using lithium aluminum hydride (LAH) or other reducing agents.

  • Substitution: : The bromine atom on the thiophene ring allows for nucleophilic substitution reactions with various nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : m-CPBA, oxygen, peracids.

  • Reduction: : LAH, hydrogen gas with a palladium catalyst.

  • Substitution: : Organometallic reagents like Grignard reagents, sodium hydride.

Major Products Formed: These reactions yield a variety of functionalized products, such as thiophene oxides, reduced pyrazole derivatives, and substituted thiophenes, each possessing unique properties for further exploration.

Scientific Research Applications

  • Chemistry: : The compound serves as a building block for synthesizing complex molecules, offering pathways to new materials and drug candidates.

  • Medicine: : Investigation of therapeutic potentials, particularly as inhibitors of specific enzymes or receptors.

  • Industry: : Use in the development of advanced materials such as organic semiconductors or catalysts.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and thiophene ring can facilitate binding through halogen bonding and π-π interactions, respectively. The pyrazole ring often interacts with metal ions in enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: : Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.

  • 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole derivatives: : Variations in the substitution pattern of the thiophene ring provide insights into structure-activity relationships.

Uniqueness: 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide stands out due to the specific combination of bromine, thiophene, and pyrazole functionalities, offering a unique profile for chemical reactivity and biological activity. This makes it a valuable scaffold in the design of novel compounds for scientific research.

There you have it—one deep dive into this compound. Let's continue exploring the infinite facets of this chemical wonder!

Biological Activity

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrN4O2SC_{17}H_{18}BrN_{4}O_{2}S, with a molecular weight of 408.32 g/mol. The compound features a bromine atom, a thiophene ring, and a pyrazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈BrN₄O₂S
Molecular Weight408.32 g/mol
IUPAC NameThis compound
CAS Number2034585-80-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound has been reported to target specific kinases involved in cancer progression, such as BRAF and EGFR. In vitro studies demonstrated its ability to inhibit cell proliferation in human cancer cell lines (e.g., MCF-7 and U-937) with IC50 values in the low micromolar range .
  • Case Study : A study on related pyrazole derivatives found that modifications in the structure significantly influenced their potency against cancer cells. For instance, compounds with electron-withdrawing groups showed enhanced activity against BRAF(V600E) mutant melanoma cells .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound is also noteworthy. Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.

  • Experimental Evidence : In an animal model of inflammation, administration of pyrazole-based compounds resulted in decreased edema and inflammatory markers. The compound's efficacy was comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

  • In vitro Studies : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and pyrazole rings can significantly alter the biological activity of the compounds.

ModificationEffect on Activity
BrominationEnhances anticancer activity due to increased electron affinity
Cyclopropyl SubstitutionImproves selectivity towards specific kinases
Thiophene Ring VariationsAlters solubility and bioavailability

Properties

IUPAC Name

4-bromo-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS2/c18-13-7-16(24-10-13)17(22)19-4-5-21-15(11-1-2-11)8-14(20-21)12-3-6-23-9-12/h3,6-11H,1-2,4-5H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMGUVQNLJPYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CS3)Br)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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